molecular formula C22H19Cl2NO6S B3552803 methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3552803
M. Wt: 496.4 g/mol
InChI Key: FQTYPKMNHKXNOR-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and various substituents such as ethoxy and dichlorobenzyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl chloride with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
  • Methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-propoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Uniqueness

Methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, for example, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 2-[(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO6S/c1-3-30-18-8-13(9-19-21(27)25(22(28)32-19)11-20(26)29-2)4-7-17(18)31-12-14-5-6-15(23)10-16(14)24/h4-10H,3,11-12H2,1-2H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTYPKMNHKXNOR-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 3
Reactant of Route 3
methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl [(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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